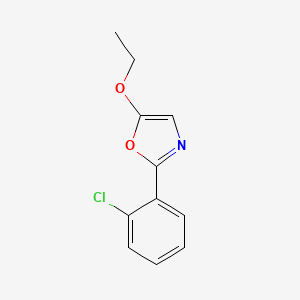
2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether
Übersicht
Beschreibung
2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether, also known as 5-ethyl-2-(2-chlorophenyl)-1,3-oxazole (ECE) is an organic compound belonging to the oxazole class of compounds. It is a white, crystalline solid with a melting point of 102 °C and a boiling point of 220 °C. ECE is a versatile compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
- 2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether is utilized in the synthesis of various compounds with significant bioactivity. For instance, a study explored its use in creating compounds with strong fungicidal activity and some plant growth regulating activity (Shi-Feng Jian, 2003).
Fungicide Intermediates
- This chemical serves as an important intermediate in the production of fungicides. For example, its derivatives are used in the synthesis of difenoconazole, a widely used fungicide, demonstrating its role in agricultural chemistry (Xie Wei-sheng, 2007).
Anticancer and Antimicrobial Agents
- Derivatives of 2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether have shown potential as anticancer and antimicrobial agents. A study involving molecular docking revealed that these compounds exhibited significant activity against cancer cell lines and pathogenic strains, indicating their potential in medical applications (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Acaricidal Activity
- Research has demonstrated the efficacy of oxazoline derivatives containing this compound in acaricidal activity. These derivatives exhibited high effectiveness against spider mites, highlighting their potential use in pest control (Yongqiang Li et al., 2014).
Antibacterial Applications
- Some novel heterocyclic compounds containing 2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether fragment have been synthesized and demonstrated good antibacterial activity against various bacterial strains. This underscores its importance in the development of new antibacterial agents (K. Mehta, 2016).
Catalysis and Reduction Reactions
- This compound is also involved in catalytic reactions, such as the hydrosilation of aldehydes and ketones. Studies have shown its utility in facilitating these reactions under ambient conditions, highlighting its significance in organic chemistry (E. Ison et al., 2005).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-ethoxy-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-14-10-7-13-11(15-10)8-5-3-4-6-9(8)12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJMIWXHNGNGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B3037270.png)

![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3037275.png)
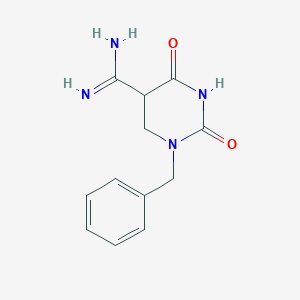

![1-(4-Bromophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B3037279.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-[4-(trifluoromethyl)phenyl]-1-ethanol](/img/structure/B3037280.png)
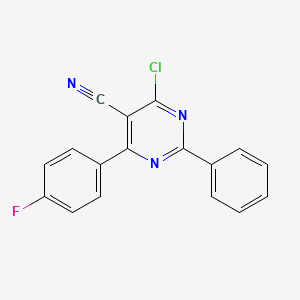
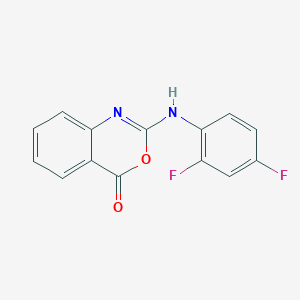
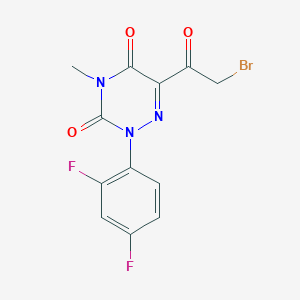
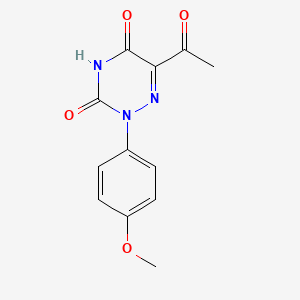
![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037289.png)

![4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3037293.png)